2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone
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Overview
Description
2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone is a complex organic compound that features a combination of pyridine, piperazine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common route involves the chlorination of pyridine to form 6-chloro-2-pyridine, which is then reacted with piperazine to form the piperazino derivative. The isoxazole moiety is synthesized separately and then coupled with the piperazino derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form a ketone.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxy-2(3H)-isoxazolyl]-1-ethanone
- 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxy-3(3H)-isoxazolyl]-1-ethanone
Uniqueness
What sets 2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c15-12-2-1-3-13(16-12)18-6-4-17(5-7-18)9-14(21)19-8-11(20)10-22-19/h1-3,11,20H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBROFMDQOXBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CC(CO2)O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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